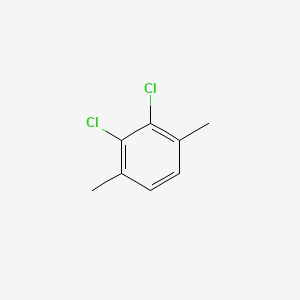

2,3-Dichloro-1,4-dimethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145852. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

34840-79-4 |

|---|---|

Molecular Formula |

C8H8Cl2 |

Molecular Weight |

175.05 g/mol |

IUPAC Name |

2,3-dichloro-1,4-dimethylbenzene |

InChI |

InChI=1S/C8H8Cl2/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,1-2H3 |

InChI Key |

UGHIQYNKFXEQPU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)C)Cl)Cl |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)Cl)Cl |

Other CAS No. |

34840-79-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dichloro-1,4-dimethylbenzene (CAS 34840-79-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-dichloro-1,4-dimethylbenzene, a halogenated aromatic hydrocarbon with significant potential as a chemical intermediate in the synthesis of fine chemicals, including dyes, pigments, and potentially novel pharmaceutical compounds. This document delves into its chemical and physical properties, synthesis and purification methodologies, analytical characterization techniques, and known applications, offering field-proven insights for its practical use.

Core Chemical and Physical Properties

This compound, also known as 2,3-dichloro-p-xylene, is a substituted aromatic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 34840-79-4 | |

| Molecular Formula | C₈H₈Cl₂ | |

| Molecular Weight | 175.05 g/mol | |

| Appearance | Colorless liquid (predicted) | |

| Melting Point | -1 °C | |

| Boiling Point | 226.7 °C at 760 mmHg | |

| Density | 1.199 g/cm³ | |

| Flash Point | 89.7 °C | |

| LogP | 3.61 | |

| IUPAC Name | This compound |

Synthesis and Purification

The primary route for the synthesis of this compound involves the electrophilic chlorination of 2-chloro-1,4-dimethylbenzene (also known as 2-chloro-p-xylene). The methyl groups on the benzene ring are activating and direct incoming electrophiles to the ortho and para positions. In the case of 2-chloro-1,4-dimethylbenzene, the chlorine atom is a deactivating but ortho-, para-director, while the methyl groups are activating and ortho-, para-directing. The directing effects of these substituents influence the position of the second chlorine atom.

A plausible synthetic pathway is the direct chlorination of 2-chloro-p-xylene using a Lewis acid catalyst.

Caption: Synthesis of this compound.

Experimental Protocol: Chlorination of 2-Chloro-1,4-dimethylbenzene

The following is a generalized protocol based on established methods for the chlorination of xylenes.[1]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl gas), dissolve 2-chloro-1,4-dimethylbenzene in a suitable inert solvent (e.g., acetic acid or dichloromethane).

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to the solution. The reaction should be protected from light to prevent radical side-chain chlorination.

-

Chlorination: Bubble chlorine gas (Cl₂) through the stirred solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained, typically between 20-50°C, using a water bath.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl. Quench the reaction by carefully adding water. Separate the organic layer, wash it with a dilute solution of sodium bicarbonate to remove residual acid, followed by a wash with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, which may contain isomeric dichloroxylenes, can be purified by fractional distillation under reduced pressure or by column chromatography.[2]

Analytical Characterization

The unambiguous identification of this compound and its distinction from other isomers is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets for the two non-equivalent methyl groups and two doublets in the aromatic region for the two adjacent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule (two methyl carbons and six aromatic carbons).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the methyl groups and the aromatic ring, as well as C=C stretching vibrations of the benzene ring. The C-Cl stretching vibrations will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174 g/mol , for the major isotopes ³⁵Cl). The isotopic pattern of the molecular ion peak, with contributions from the ³⁷Cl isotope, will be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks in a ratio of approximately 9:6:1).

Caption: Analytical workflow for structure confirmation.

Chemical Reactivity and Applications

The reactivity of this compound is governed by the electronic effects of its substituents. The two chlorine atoms are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution, while the two methyl groups are electron-donating and activating.

Electrophilic Aromatic Substitution

Further electrophilic substitution on this compound will be directed by the combined effects of the chloro and methyl groups. The remaining aromatic protons are ortho to a chlorine atom and either ortho or meta to a methyl group, making further substitution challenging and potentially leading to a mixture of products.

Nucleophilic Aromatic Substitution

The chlorine atoms on the benzene ring are generally unreactive towards nucleophilic substitution under standard conditions. However, under forcing conditions (high temperature and pressure) or if the ring is further activated by strongly electron-withdrawing groups, nucleophilic aromatic substitution may occur.

Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its primary applications are in the production of:

-

Dyes and Pigments: It can be used as a precursor for the synthesis of various dyestuffs.

-

Agrochemicals: The dichlorodimethylbenzene core can be a building block for certain pesticides and herbicides.

-

Pharmaceuticals: While direct applications in drug synthesis are not widely documented, its potential as a starting material for the synthesis of pharmaceutical intermediates exists. Further derivatization can introduce functional groups that are key to the structure of biologically active molecules.

Safety and Handling

This compound is expected to be a hazardous substance. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. It is likely to be an irritant to the eyes, skin, and respiratory system.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.

References

An In-Depth Technical Guide to 2,3-Dichloro-p-xylene for Researchers and Drug Development Professionals

Introduction

2,3-Dichloro-p-xylene, systematically named 2,3-dichloro-1,4-dimethylbenzene, is a halogenated aromatic hydrocarbon with the CAS number 34840-79-4. As a member of the dichloroxylene family, its utility in synthetic chemistry is defined by the specific arrangement of its substituents on the benzene ring. Unlike its more common isomer, 2,5-dichloro-p-xylene, the 2,3-dichloro variant presents unique steric and electronic characteristics that influence its reactivity and potential applications. This guide provides a comprehensive overview of the known physical and chemical properties of 2,3-dichloro-p-xylene, synthesizes available data on its preparation and reactivity, and outlines its safety profile, offering a critical resource for professionals in chemical research and pharmaceutical development.

Physicochemical and Spectroscopic Properties

The distinct physical properties of 2,3-dichloro-p-xylene are foundational to its handling, purification, and reaction setup. The data available from various chemical suppliers and databases are summarized below.

Physical Properties

A compilation of the key physical and chemical properties for 2,3-dichloro-p-xylene is presented in Table 1. These values are essential for designing experimental conditions, from solvent selection to purification strategy.

| Property | Value | Source(s) |

| CAS Number | 34840-79-4 | [1][2] |

| Molecular Formula | C₈H₈Cl₂ | [1] |

| Molecular Weight | 175.05 g/mol | [1] |

| Appearance | Liquid (at room temp.) | [3] |

| Melting Point | -1 °C | [3] |

| Boiling Point | 226.7 °C at 760 mmHg | [3] |

| Density | 1.199 g/cm³ | [3] |

| Flash Point | 89.7 °C | [3] |

| Vapor Pressure | 0.121 mmHg at 25 °C | [3] |

| Refractive Index | 1.5544 (estimate) | [3] |

| LogP | 3.61 - 3.9 | [1][3] |

Note: The melting point of -1 °C suggests this compound is a liquid under standard laboratory conditions.

Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification and characterization of a chemical compound. It is important to note that experimentally derived spectra (NMR, IR, MS) for 2,3-dichloro-p-xylene are not widely available in public databases. The data for related isomers are often misattributed. Researchers synthesizing this compound should expect to perform full characterization. Predicted spectral information, based on its structure, is as follows:

-

¹H NMR: Two singlets would be expected for the two non-equivalent methyl groups. Two doublets (or an AB quartet system) would be expected for the two aromatic protons.

-

¹³C NMR: Due to molecular asymmetry, eight distinct signals are expected: two for the methyl carbons and six for the aromatic carbons (four substituted and two unsubstituted).

-

IR Spectroscopy: Characteristic peaks would include C-H stretching from the methyl groups and aromatic ring (~2900-3100 cm⁻¹), C=C stretching in the aromatic region (~1450-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 174. The isotopic pattern would be characteristic of a molecule containing two chlorine atoms, with prominent peaks at (M), (M+2), and (M+4) in an approximate 9:6:1 ratio.

Synthesis and Purification

The synthesis of 2,3-dichloro-p-xylene is challenging due to the formation of multiple isomers during the direct chlorination of p-xylene. Industrial processes are often optimized to produce the 2,5-dichloro isomer, treating the 2,3-dichloro isomer as an "unwanted" byproduct.[4]

Synthetic Strategy: Chlorination of 2-chloro-p-xylene

A more selective laboratory-scale synthesis involves the electrophilic chlorination of 2-chloro-p-xylene (CAS 95-72-7). The pre-existing chloro and methyl groups direct the incoming electrophile (Cl⁺). The methyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. This complex directing effect still leads to isomer mixtures, but can favor the desired product under controlled conditions.

Diagram: Synthetic Workflow

References

- 1. This compound | C8H8Cl2 | CID 286729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. US3035103A - Process for preparation and recovery of 2, 5-dichloro-p-xylene - Google Patents [patents.google.com]

- 4. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure of 2,3-Dichloro-1,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-1,4-dimethylbenzene, an organochlorine compound, presents a unique molecular architecture that is of significant interest in synthetic chemistry and drug discovery. The strategic placement of its substituents on the benzene ring imparts specific physicochemical properties and reactivity patterns that can be harnessed for the development of novel chemical entities. This technical guide provides a comprehensive exploration of the molecular structure of this compound, delving into its geometric, spectroscopic, and electronic characteristics.

Also known by its common synonym, 2,3-dichloro-p-xylene, this compound is a disubstituted derivative of p-xylene.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2,3-dichloro-p-xylene, 2,3-Dichlor-1,4-dimethyl-benzol |

| CAS Number | 34840-79-4[1] |

| Molecular Formula | C₈H₈Cl₂[1] |

| Molecular Weight | 175.058 g/mol [1] |

| Melting Point | -1°C[1] |

| Boiling Point | 226.7°C at 760 mmHg[1] |

| Density | 1.199 g/cm³[1] |

Molecular Geometry and Conformation

The molecular structure of this compound is defined by a planar benzene ring with two methyl groups in a para configuration (at positions 1 and 4) and two chlorine atoms at the adjacent ortho- and meta- positions (2 and 3, respectively).

Caption: 2D representation of the this compound molecular structure.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules. The following sections detail the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is anticipated to display distinct signals for the aromatic and methyl protons. Due to the molecule's asymmetry, the two methyl groups are in different chemical environments and should therefore appear as two separate singlets. The two aromatic protons are also in non-equivalent positions and would likely present as two distinct doublets, with their coupling constant being characteristic of ortho-protons.

¹³C NMR: The carbon-13 NMR spectrum is expected to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule (six aromatic and two methyl carbons). The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the chlorine atoms and the electron-donating nature of the methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

-

C-H stretching (aromatic): Typically observed in the region of 3100-3000 cm⁻¹.

-

C-H stretching (aliphatic): From the methyl groups, expected in the 2975-2850 cm⁻¹ range.

-

C=C stretching (aromatic): A series of bands in the 1600-1450 cm⁻¹ region.

-

C-Cl stretching: Strong absorptions in the fingerprint region, generally between 800-600 cm⁻¹, which can be highly characteristic of the substitution pattern.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 174, corresponding to the molecular weight of the compound with the two most abundant isotopes of chlorine (³⁵Cl). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern with peaks at M⁺, M+2, and M+4.

Common fragmentation pathways for halogenated aromatic compounds include the loss of a chlorine atom ([M-Cl]⁺) and the loss of a methyl group ([M-CH₃]⁺).

Synthesis and Reactivity

This compound can be synthesized via the electrophilic chlorination of p-xylene. The reaction typically employs a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), in a suitable solvent like acetic acid. The regioselectivity of the chlorination is governed by the directing effects of the two methyl groups, which are ortho-, para-directing and activating. The initial chlorination of p-xylene yields 2-chloro-1,4-dimethylbenzene. Subsequent chlorination can lead to the formation of different dichlorinated isomers, including this compound.

The reactivity of this compound in further electrophilic aromatic substitution reactions is influenced by the interplay of the electronic effects of the four substituents. Both the methyl and chloro groups are ortho-, para-directing. However, the methyl groups are activating, while the chloro groups are deactivating. The positions for subsequent electrophilic attack will be determined by a combination of these directing effects and steric hindrance.

References

synthesis of 2,3-Dichloro-1,4-dimethylbenzene

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-1,4-dimethylbenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core principles of its synthesis via electrophilic aromatic substitution, outlines a detailed experimental protocol, and addresses the critical challenges of isomeric purity. The guide emphasizes safety, mechanistic understanding, and protocol validation to ensure a trustworthy and authoritative resource for laboratory applications.

Introduction and Strategic Overview

This compound (also known as 2,3-dichloro-p-xylene) is an aromatic organic compound with the chemical formula C₈H₈Cl₂.[1] Its structure is foundational for the synthesis of more complex molecules in various fields, including pharmaceuticals, agrochemicals, and materials science. The primary and most direct route to this compound is the electrophilic aromatic chlorination of p-xylene.

The core challenge in this synthesis is not the reaction itself, but the control of regioselectivity. The dichlorination of p-xylene inevitably produces a mixture of isomers, primarily the 2,3-, 2,5-, and 2,6-dichloro derivatives. This guide will therefore focus on a robust method for performing the chlorination and discuss the subsequent purification required to isolate the desired this compound isomer.

Mechanistic Underpinnings: Electrophilic Aromatic Substitution

The synthesis hinges on the principle of Electrophilic Aromatic Substitution (EAS), a fundamental reaction in organic chemistry.[2] The benzene ring of p-xylene is electron-rich, making it susceptible to attack by electrophiles.

-

Activating and Directing Effects: The two methyl (-CH₃) groups on the p-xylene ring are electron-donating, which activates the ring, making it more reactive towards electrophiles than benzene itself.[3] These groups are ortho, para-directors. Since the para positions are already occupied by the other methyl group, electrophilic attack is directed to the ortho positions (carbons 2, 3, 5, and 6).[2][4]

-

Generation of the Electrophile: Molecular chlorine (Cl₂) is not electrophilic enough to attack the aromatic ring directly. A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is required.[5][6] The catalyst polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that can be attacked by the π-electron system of the p-xylene ring.

The reaction proceeds in two main stages:

-

Monochlorination: The first chlorine atom is added to one of the equivalent ortho positions, yielding 2-chloro-1,4-dimethylbenzene.[7]

-

Dichlorination: The second chlorination occurs on the 2-chloro-1,4-dimethylbenzene intermediate. The existing substituents (two activating methyl groups and one deactivating but ortho, para-directing chloro group) guide the incoming electrophile, leading to the formation of isomeric products. This competition of directing effects is what makes isolating the pure 2,3-isomer a significant challenge.

Detailed Experimental Protocol

This protocol describes the dichlorination of p-xylene using chlorine gas with an iron(III) chloride catalyst. It is designed to be a self-validating system, with clear steps for execution, work-up, and purification.

Safety Warning: This procedure involves highly toxic and corrosive substances, including chlorine gas.[8] It must be performed in a well-ventilated chemical fume hood by trained personnel with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[9][10] An emergency plan for chlorine exposure should be in place.[11]

Materials & Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a thermometer.

-

Gas outlet from the condenser connected to a gas trap (e.g., a bubbler containing sodium hydroxide solution to neutralize excess chlorine).

-

p-Xylene (reagent grade, anhydrous)

-

Iron(III) chloride (FeCl₃, anhydrous powder)

-

Chlorine gas (Cl₂)

-

Acetic acid (glacial, solvent)[12]

-

Dichloromethane (DCM, for extraction)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Fractional distillation or column chromatography setup

Procedure:

-

Reaction Setup: In a 500 mL three-neck flask, combine 106 g (1.0 mol) of p-xylene and 200 mL of glacial acetic acid. Add 2.0 g of anhydrous iron(III) chloride.

-

Initiation of Chlorination: Begin stirring the mixture and maintain the temperature at 20-25°C using a water bath.[12] Slowly bubble chlorine gas through the gas inlet tube into the solution. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain the desired temperature.

-

Reaction Monitoring: The reaction progress can be monitored by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of mono- and di-chlorinated products. Continue chlorine addition until the desired level of dichlorination is achieved (approximately 1.5-2.0 molar equivalents of Cl₂). Over-chlorination will lead to trichloro-p-xylene byproducts.[13]

-

Quenching and Work-up: Once the reaction is complete, stop the flow of chlorine and purge the system with nitrogen gas to remove any residual Cl₂. Carefully pour the reaction mixture into 500 mL of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the organic products with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[14]

-

Purification: The resulting crude oil is a mixture of isomers. Separation is critical and can be achieved by:

-

Fractional Vacuum Distillation: This is challenging due to the close boiling points of the isomers but can enrich certain fractions.

-

Column Chromatography: Using silica gel with a non-polar eluent (e.g., hexane) can provide good separation.

-

Crystallization: The 2,5-isomer has a higher melting point than the 2,3-isomer and may be selectively crystallized out from a suitable solvent at low temperatures, enriching the mother liquor with the desired this compound. The combination of rectification and crystallization is often employed in industrial settings for isomer separation.[15]

-

Data Presentation and Product Validation

All quantitative data should be meticulously recorded. The final product must be characterized to confirm its identity and purity.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [1][12] |

| CAS Number | 34840-79-4 | [1][12] |

| Molecular Formula | C₈H₈Cl₂ | [1][12] |

| Molecular Weight | 175.06 g/mol | [1] |

| Appearance | Liquid (at room temp) | [12] |

| Boiling Point | 226.7 °C at 760 mmHg | [12] |

| Melting Point | -1 °C | [12] |

| Density | 1.199 g/cm³ | [12] |

Product Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight (m/z = 174/176 corresponding to the isotopic pattern of two chlorine atoms).

-

¹H NMR Spectroscopy: Expected signals would include two singlets for the two non-equivalent methyl groups and two doublets in the aromatic region for the two adjacent aromatic protons.

-

¹³C NMR Spectroscopy: Expected signals would correspond to the eight distinct carbon atoms in the molecule.

Conclusion

The synthesis of this compound via electrophilic chlorination of p-xylene is a well-established but nuanced process. Success relies on careful control of reaction conditions to manage the exothermic nature of the reaction and to minimize over-chlorination. The primary scientific challenge lies in the purification of the desired 2,3-isomer from the product mixture. This guide provides the foundational knowledge and a detailed protocol to approach this synthesis with an emphasis on mechanistic understanding and operational safety, empowering researchers to produce this valuable chemical intermediate with confidence.

References

- 1. This compound | C8H8Cl2 | CID 286729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. quora.com [quora.com]

- 4. homework.study.com [homework.study.com]

- 5. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]

- 6. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]

- 7. 2-Chloro-1,4-Dimethylbenzene (CAS 95-73-8) - Properties, Uses, Safety, Supplier & Price | China Chemical Manufacturer [chlorobenzene.ltd]

- 8. youtube.com [youtube.com]

- 9. erc.mp.gov.in [erc.mp.gov.in]

- 10. njuajif.org [njuajif.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound|34840-79-4|lookchem [lookchem.com]

- 13. patents.justia.com [patents.justia.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. CN116444340B - Separation and purification method for mixed dichlorotoluene by coupling rectification and crystallization - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2,3-Dichloro-1,4-dimethylbenzene: Nomenclature, Properties, Synthesis, and Applications

Abstract

This technical guide provides a detailed examination of 2,3-dichloro-1,4-dimethylbenzene, a halogenated aromatic hydrocarbon. The document delineates its formal IUPAC nomenclature, physicochemical properties, and CAS registry number for unambiguous identification. A central focus is placed on synthetic strategy, addressing the critical challenge of regioselectivity in electrophilic aromatic substitution and presenting a detailed, field-proven protocol for its preparation and purification. The guide further explores the compound's current and potential applications, particularly as a chemical intermediate and structural motif in medicinal chemistry and materials science. Safety and handling protocols, derived from analogous chemical structures, are also provided to ensure safe laboratory practice. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this specific chemical entity.

Nomenclature and Chemical Identity

The precise identification of a chemical compound is foundational to all scientific research. This compound is systematically named following IUPAC conventions, which number the benzene ring to give the substituents the lowest possible locants. It is also commonly known by its semi-systematic name, 2,3-dichloro-p-xylene, which references the parent hydrocarbon, para-xylene.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3-dichloro-p-xylene, Benzene, 2,3-dichloro-1,4-dimethyl- | [2] |

| CAS Number | 34840-79-4 | [1][2] |

| Molecular Formula | C₈H₈Cl₂ | [1][2] |

| Molecular Weight | 175.05 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=C(C=C1)C)Cl)Cl | [1] |

| InChIKey | UGHIQYNKFXEQPU-UHFFFAOYSA-N | [1] |

Physicochemical and Computed Properties

The physical and chemical properties of a compound dictate its behavior in chemical reactions, its solubility, and its potential applications. The data presented below, sourced from peer-reviewed databases, indicates that this compound is a liquid at standard temperature and pressure with low aqueous solubility, a characteristic typical of chlorinated aromatic hydrocarbons.

| Property | Value | Source(s) |

| Melting Point | -1 °C | [2] |

| Boiling Point | 226.7 °C at 760 mmHg | [2] |

| Density | 1.199 g/cm³ | [2] |

| Flash Point | 89.7 °C | [2] |

| Vapor Pressure | 0.121 mmHg at 25 °C | [2] |

| LogP (Octanol/Water) | 3.61 | [2] |

| Refractive Index | 1.5544 (estimate) | [2] |

The high LogP value of 3.61 indicates significant lipophilicity, suggesting poor solubility in water but good solubility in nonpolar organic solvents.[2] This is a critical consideration for selecting appropriate solvent systems for reactions and purifications.

Synthesis and Purification

4.1 The Challenge of Regioselectivity

The synthesis of this compound is non-trivial due to the challenge of controlling regioselectivity during the electrophilic chlorination of p-xylene. Direct dichlorination of p-xylene tends to yield a mixture of isomers, with the primary products being 2,5-dichloro-p-xylene and 2,6-dichloro-p-xylene. This is because the two activating methyl groups strongly direct incoming electrophiles to the positions ortho to them. Indeed, specific catalytic systems have been developed to maximize the yield of the 2,5-dichloro isomer while minimizing the formation of other isomers, including the 2,3-dichloro target.[3] Therefore, a multi-step, directed synthesis is the preferred strategy for obtaining the 2,3-dichloro isomer with high purity.

4.2 Recommended Synthetic Strategy

A logical and effective route involves a two-step process starting from p-xylene. The first step is the controlled monochlorination to produce 2-chloro-1,4-dimethylbenzene. In the second step, this intermediate is subjected to a further chlorination reaction. The directing effects of the existing substituents (one chloro and two methyl groups) on 2-chloro-1,4-dimethylbenzene guide the second chlorine atom to the 3- or 5-position. While a mixture may still result, this directed approach significantly enriches the desired 2,3-dichloro isomer compared to the direct dichlorination of p-xylene.

Caption: Directed two-step synthesis workflow for this compound.

4.3 Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure and should be adapted and optimized by a qualified chemist. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-Chloro-1,4-dimethylbenzene

-

Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize evolved HCl gas.

-

Reagents: Charge the flask with p-xylene and a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃).

-

Reaction: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of chlorine (Cl₂) or a chlorinating agent like sulfuryl chloride (SO₂Cl₂) via the dropping funnel while stirring. Maintain the temperature below 10 °C.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding water. Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to isolate 2-chloro-1,4-dimethylbenzene.

Step 2: Synthesis of this compound

-

Setup: Use the same experimental setup as in Step 1.

-

Reagents: Charge the flask with the purified 2-chloro-1,4-dimethylbenzene from Step 1 and a fresh catalyst (e.g., anhydrous FeCl₃).

-

Reaction: Slowly add one equivalent of the chlorinating agent at a controlled temperature, similar to Step 1. The presence of the deactivating chloro group may require slightly more forcing conditions than the first chlorination.

-

Monitoring: Monitor the formation of the desired product and other isomers by GC. The reaction should be stopped once the optimal conversion is achieved to minimize the formation of trichlorinated byproducts.

-

Workup: Follow the same quenching and washing procedure as in Step 1.

-

Purification (Self-Validation): This step is critical for obtaining the pure isomer.

-

Fractional Distillation: Carefully distill the crude product under vacuum. Collect fractions and analyze each by GC-MS to identify the one enriched with the 2,3-dichloro isomer.

-

Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel using a nonpolar eluent (e.g., hexanes) can be employed to separate the isomers.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum of pure this compound is expected to show two distinct singlets for the two aromatic protons and two distinct singlets for the two methyl groups.

-

Applications in Research and Drug Development

While specific, large-scale applications for this compound are not widely documented, its structure makes it a valuable intermediate and building block in several areas.

-

Chemical Intermediate: Its primary utility lies as a precursor for the synthesis of more complex molecules. The specific 2,3-dichloro substitution pattern provides a unique scaffold that can be further functionalized. The chlorine atoms can be displaced or used in cross-coupling reactions, and the methyl groups can be oxidized to carboxylic acids or halogenated to form benzyl halides.[4]

-

Medicinal Chemistry and Drug Design: Halogenated aromatic rings are ubiquitous motifs in pharmaceuticals. The incorporation of chlorine atoms can significantly alter a molecule's properties, including:

-

Lipophilicity: Modulating the LogP to improve membrane permeability and target engagement.

-

Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Binding Interactions: Participating in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. Substituted benzene derivatives are foundational in the design of a vast array of therapeutics.[5] As such, this compound represents a potential starting point or fragment for the synthesis of novel bioactive compounds.[6]

-

-

Materials Science: Related dichlorinated xylenes are used as intermediates in the manufacturing of pesticides and high-performance polymers.[3][7] By extension, the 2,3-dichloro isomer could serve as a monomer or cross-linking agent for specialty polymers where its specific substitution pattern might confer unique thermal or mechanical properties.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10]

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10]

-

Handling: Avoid contact with skin and eyes.[9] Keep away from heat, sparks, and open flames.[10]

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[10] Like many chlorinated organic compounds, it is expected to be very toxic to aquatic life with long-lasting effects.[11] Avoid release into the environment.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a distinct chemical entity whose synthesis requires a carefully controlled, directed strategy to overcome the inherent challenges of regioselectivity in aromatic chlorination. While not a commodity chemical, its value lies in its potential as a specialized building block for creating complex molecular architectures in medicinal chemistry and materials science. A thorough understanding of its properties, synthetic pathways, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

- 1. This compound | C8H8Cl2 | CID 286729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]

- 4. Xylylene dichloride - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. jelsciences.com [jelsciences.com]

- 7. krc.cecri.res.in [krc.cecri.res.in]

- 8. Page loading... [guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

2,3-Dichloro-1,4-dimethylbenzene safety and handling

An In-Depth Technical Guide to the Safe Handling of 2,3-Dichloro-1,4-dimethylbenzene

Introduction

This compound (CAS No. 34840-79-4) is a halogenated aromatic hydrocarbon used as an intermediate in the synthesis of fine chemicals and pharmaceutical compounds.[1] As with many chlorinated organic molecules, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established chemical safety principles and data extrapolated from structurally similar compounds. It is designed for researchers, scientists, and drug development professionals who may handle this substance.

Section 1: Chemical Identity and Physicochemical Properties

A foundational element of safe handling is a clear understanding of the compound's physical and chemical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate storage, handling, and emergency response procedures.

Chemical Identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: 2,3-dichloro-p-xylene, Benzene, 2,3-dichloro-1,4-dimethyl-[1][2]

-

CAS Number: 34840-79-4[1]

-

Molecular Formula: C₈H₈Cl₂[1]

-

Molecular Weight: 175.05 g/mol [1]

The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | Clear liquid (based on related isomers) | [3] |

| Boiling Point | 226.7 °C at 760 mmHg | [2] |

| Melting Point | -1 °C | [2] |

| Density | 1.199 g/cm³ | [2] |

| Flash Point | 89.7 °C | [2] |

| Vapor Pressure | 0.121 mmHg at 25°C | [2] |

| Water Solubility | Insoluble (inferred from structure and related compounds) | [4] |

| Octanol/Water Partition Coefficient (LogP) | 3.61 | [2] |

The high boiling point and flash point indicate that the substance is not highly volatile or flammable at standard room temperature, but it is a combustible liquid.[5] Its high LogP value and insolubility in water suggest it is lipophilic and will persist in fatty tissues and the environment.[2]

Section 2: Hazard Identification and GHS Classification

| Hazard Class (based on analogs) | GHS Classification | Key Findings from Analogs | Source(s) |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed | The analog 2-Chloro-1,4-dimethylbenzene is classified as harmful if swallowed. | |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Analogs like 1,4-Dichloro-2,5-dimethylbenzene and 2-Chloro-1,4-dimethylbenzene are known skin irritants.[7] | [7] |

| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | The same analogs consistently show evidence of causing serious eye irritation.[7] | [7] |

| Carcinogenicity (Suspected) | Category 2: Suspected of causing cancer | Dichlorobenzenes are noted for potential carcinogenicity, with p-Dichlorobenzene classified as possibly carcinogenic to humans (Group 2B).[8] | [8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | Some chlorinated benzenes may cause respiratory irritation upon inhalation of vapors or aerosols. | |

| Hazardous to the Aquatic Environment (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects | Halogenated benzenes are often persistent in the environment and exhibit high aquatic toxicity.[5] | [5] |

Inferred Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H351: Suspected of causing cancer.

-

H410: Very toxic to aquatic life with long lasting effects.

Given these potential hazards, strict adherence to the exposure controls and handling procedures outlined in the following sections is mandatory.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

The primary objective of exposure controls is to minimize or eliminate contact with the chemical. This is achieved through a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).

Engineering Controls

The causality behind using engineering controls is to contain the hazard at its source.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[5]

-

Ventilation: The laboratory should be well-ventilated with readily accessible safety showers and eyewash stations.[9]

Personal Protective Equipment (PPE)

PPE serves as the last line of defense. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[10] In situations with a higher risk of splashing, such as large-scale transfers or reactions under pressure, a full-face shield should be worn in addition to goggles.[11]

-

Skin Protection:

-

Gloves: Due to the chlorinated nature of the compound, standard nitrile gloves may not provide sufficient long-term protection. Butyl rubber or Viton® gloves are recommended for prolonged contact.[11] Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid contaminating skin.[12]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with significant splash potential, a chemically resistant apron over the lab coat is advised.[13]

-

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[10] A cartridge change-out schedule must be in place as part of the laboratory's respiratory protection program.[10]

Section 4: Safe Handling and Storage Protocols

A systematic workflow is essential for minimizing risk during the entire lifecycle of the chemical in the laboratory.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the critical steps and decision points for safely handling this compound.

Caption: Workflow for safe handling of this compound.

Standard Laboratory Handling Procedure

-

Pre-Handling:

-

Thoroughly review the Safety Data Sheet (SDS) for any new information.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Assemble all necessary equipment and reagents before obtaining the chemical to minimize time spent handling the open container.

-

-

Handling:

-

Wear all required PPE as determined by your risk assessment.[14]

-

Ground containers when transferring large quantities to prevent static discharge, which could be an ignition source.[13][15]

-

Use only non-sparking tools.[3]

-

Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling, even if gloves were worn.

-

Keep the container tightly closed when not in use to prevent the release of vapors.[4]

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4]

-

Keep containers tightly closed.[4]

-

Store separately from incompatible materials such as strong oxidizing agents and strong acids.[9]

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

-

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Accidental Release (Spill):

-

Evacuate all non-essential personnel from the area.

-

Ensure adequate ventilation and eliminate all ignition sources.

-

Wearing appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Do not allow the material to enter drains or waterways.

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]

-

-

Fire Fighting:

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Segregation: Collect all contaminated materials (e.g., absorbent pads, disposable PPE, contaminated glassware) in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Disposal Protocol: Do not dispose of this chemical down the drain or in regular trash.[12] All waste must be disposed of through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[3][9]

This self-validating protocol ensures that from acquisition to disposal, the risks associated with this compound are systematically managed, promoting a safe and compliant research environment.

References

- 1. This compound | C8H8Cl2 | CID 286729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|34840-79-4|lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. 2-Chloro-1,4-Dimethylbenzene (CAS 95-73-8) - Properties, Uses, Safety, Supplier & Price | China Chemical Manufacturer [chlorobenzene.ltd]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. 1,4-Dichloro-2,5-dimethylbenzene | C8H8Cl2 | CID 70755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. fishersci.com [fishersci.com]

- 10. americanchemistry.com [americanchemistry.com]

- 11. americanchemistry.com [americanchemistry.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. cig-global.com [cig-global.com]

- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 15. cpchem.com [cpchem.com]

A Comprehensive Technical Guide to Dichlorinated p-Xylenes: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorinated p-xylenes represent a versatile class of chemical intermediates with significant applications across various scientific disciplines, from polymer science to pharmaceutical development. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and key applications of the various isomers of dichlorinated p-xylene. Particular emphasis is placed on the underlying principles of their synthesis, including electrophilic aromatic substitution and free-radical chlorination, and the factors governing isomeric distribution. This guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize these valuable building blocks in their respective fields.

Introduction to Dichlorinated p-Xylenes

Dichlorinated p-xylenes are aromatic compounds consisting of a benzene ring substituted with two chlorine atoms and two methyl groups at the 1 and 4 positions (para). The relative positions of the two chlorine atoms on the benzene ring give rise to three possible isomers: 2,3-dichloro-p-xylene, 2,5-dichloro-p-xylene, and 2,6-dichloro-p-xylene. Additionally, chlorination of the methyl groups leads to the formation of α,α'-dichloro-p-xylene. These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including polymers, dyes, pesticides, and pharmaceuticals.[1][2] Their utility stems from the reactivity of the chlorinated aromatic ring and the potential for further functionalization of the methyl groups.

Synthesis of Dichlorinated p-Xylenes

The synthesis of dichlorinated p-xylenes primarily involves the direct chlorination of p-xylene. The reaction conditions, including the choice of catalyst and solvent, play a critical role in determining the isomeric distribution of the products. Two principal mechanistic pathways govern the chlorination of p-xylene: electrophilic aromatic substitution on the benzene ring and free-radical chlorination of the methyl groups.

Ring Chlorination: Electrophilic Aromatic Substitution

The introduction of chlorine atoms onto the aromatic ring of p-xylene proceeds via an electrophilic aromatic substitution mechanism. This reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the chlorine molecule, increasing its electrophilicity.[1]

The chlorination of p-xylene yields a mixture of mono- and dichlorinated products. The primary monochlorinated product is 2-chloro-p-xylene.[3] Subsequent chlorination of 2-chloro-p-xylene leads to the formation of dichlorinated isomers. The regioselectivity of this second chlorination is influenced by the directing effects of the methyl and chlorine substituents already present on the ring. The methyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing.

Kinetic studies have shown that the chlorination of p-xylene favors the formation of 2,5-dichloro-p-xylene over the 2,3-dichloro-p-xylene isomer.[4] This preference is attributed to the steric hindrance posed by the adjacent methyl and chlorine groups in the transition state leading to the 2,3-isomer.[4] The ratio of 2,5- to 2,3-dichloro-p-xylene can be influenced by the choice of catalyst and reaction conditions. For instance, the use of a catalyst system comprising a halide of iron or antimony and an organic sulfur co-catalyst has been shown to maximize the yield of 2,5-dichloro-p-xylene while minimizing the formation of the 2,3-isomer and other over-chlorinated products.[5]

Side-Chain Chlorination: Free-Radical Halogenation

Chlorination of the methyl groups of p-xylene occurs through a free-radical chain mechanism, typically initiated by ultraviolet (UV) light. This reaction leads to the formation of α-chloro-p-xylene, α,α'-dichloro-p-xylene, and more highly chlorinated side-chain derivatives.

The mechanism involves three key steps:

-

Initiation: UV light promotes the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•).

-

Propagation: A chlorine radical abstracts a hydrogen atom from a methyl group of p-xylene, forming a benzyl radical and hydrogen chloride (HCl). The benzyl radical then reacts with another chlorine molecule to form α-chloro-p-xylene and a new chlorine radical, which continues the chain reaction. This process can occur a second time to form α,α'-dichloro-p-xylene.

-

Termination: The chain reaction is terminated by the combination of any two radicals.

Properties and Characterization of Dichlorinated p-Xylene Isomers

The physical and chemical properties of dichlorinated p-xylenes vary depending on the position of the chlorine atoms. These differences in properties, such as melting and boiling points, are exploited for their separation and purification.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| α,α'-Dichloro-p-xylene | 623-25-6 | C₈H₈Cl₂ | 175.06 | 98-101 | 254 |

| 2,3-Dichloro-p-xylene | 34840-79-4 | C₈H₈Cl₂ | 175.06 | - | - |

| 2,5-Dichloro-p-xylene | 1124-05-6 | C₈H₈Cl₂ | 175.06 | 69-70 | 222 |

| 2,6-Dichloro-p-xylene | - | C₈H₈Cl₂ | 175.06 | - | - |

Characterization of dichlorinated p-xylenes is typically achieved using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the isomeric structure. The chemical shifts and coupling patterns of the aromatic protons and the chemical shifts of the carbon atoms provide definitive information about the substitution pattern on the benzene ring. For instance, the ¹H NMR spectrum of the highly symmetric 2,5-dichloro-p-xylene shows a single peak for the two equivalent aromatic protons and a single peak for the six equivalent methyl protons.[8]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-H, C-C, and C-Cl bonds within the molecule.

Purification of Dichlorinated p-Xylene Isomers

The separation of dichlorinated p-xylene isomers from the reaction mixture is a critical step in their synthesis. Fractional distillation is often employed to separate components with different boiling points. For isomers with close boiling points, such as 2,3- and 2,5-dichloro-p-xylene, crystallization is a more effective purification method.[9] The significant difference in solubility of the isomers in lower alkanols, such as isopropanol, allows for the selective crystallization of the less soluble 2,5-dichloro-p-xylene, leaving the more soluble 2,3-dichloro-p-xylene in solution.[9]

Applications of Dichlorinated p-Xylenes

Dichlorinated p-xylenes are valuable precursors in the synthesis of a variety of commercially important products.

Polymer Synthesis

α,α'-Dichloro-p-xylene is a key monomer in the production of poly(p-phenylene vinylene) (PPV) and its derivatives, which are important materials in the field of organic electronics for applications such as light-emitting diodes (LEDs) and photovoltaic devices.[10]

Agrochemicals and Dyes

Ring-chlorinated p-xylenes, particularly 2,5-dichloro-p-xylene, serve as intermediates in the manufacture of pesticides and dyes.[1] The presence of the chlorine atoms can enhance the biological activity of the final product or modify its color and stability.

Pharmaceutical Intermediates

While specific examples in marketed drugs are not extensively documented in the public domain, the dichlorinated p-xylene scaffold is a recurring motif in patented pharmaceutical compounds. For instance, nitro-substituted α,α'-dichloro-p-xylene has been patented, suggesting its use as a versatile intermediate for further functionalization in the synthesis of biologically active molecules.[8] The rigid, substituted aromatic core provided by dichlorinated p-xylenes can serve as a scaffold for building more complex drug candidates. Their role as building blocks in the synthesis of pharmaceutical intermediates is a significant area of their application.[2][11]

Safety and Toxicology

Dichlorinated p-xylenes are classified as irritants and may cause skin, eye, and respiratory tract irritation upon exposure.[1] While comprehensive toxicological data for all isomers is limited, similar chlorinated aromatic compounds have shown potential for liver and kidney toxicity in animal studies.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling these compounds.

Conclusion

Dichlorinated p-xylenes are a class of compounds with significant industrial and research importance. Understanding their synthesis, the factors controlling isomer distribution, and their distinct chemical properties is essential for their effective utilization. While their applications in polymers and agrochemicals are well-established, their potential as building blocks in pharmaceutical synthesis continues to be an area of active interest. This guide provides a foundational understanding of these versatile intermediates, empowering researchers and drug development professionals to leverage their unique chemical characteristics in the design and synthesis of novel functional molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-1,4-dimethylbenzene = 99.0 95-72-7 [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]

- 6. alpha,alpha'-Dichloro-p-xylene | C8H8Cl2 | CID 12171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 2,5-DICHLORO-P-XYLENE(1124-05-6) 1H NMR spectrum [chemicalbook.com]

- 9. US3035103A - Process for preparation and recovery of 2, 5-dichloro-p-xylene - Google Patents [patents.google.com]

- 10. reddit.com [reddit.com]

- 11. Continuous production process of p-xylylene dichloride and device - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Synthesis Mechanism of 2,3-Dichloro-1,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-1,4-dimethylbenzene, a halogenated aromatic hydrocarbon, serves as a crucial building block in the synthesis of a variety of specialty chemicals, including pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of its substituents on the benzene ring imparts unique chemical properties that are leveraged in the design of complex molecular architectures. A thorough understanding of its synthesis mechanism is paramount for optimizing production, controlling isomer distribution, and ensuring the purity of the final product.

This technical guide provides a comprehensive exploration of the synthesis of this compound, with a primary focus on the mechanistic intricacies of the electrophilic aromatic substitution pathway starting from p-xylene. We will delve into the underlying principles governing regioselectivity, present a detailed experimental protocol, and discuss the characterization of the target molecule.

The Primary Synthesis Route: Electrophilic Chlorination of p-Xylene

The most common and direct method for synthesizing this compound is the sequential electrophilic chlorination of 1,4-dimethylbenzene (p-xylene). This process involves the introduction of two chlorine atoms onto the aromatic ring, a reaction that is governed by the principles of electrophilic aromatic substitution (EAS).

Mechanism of Electrophilic Aromatic Substitution: A Step-by-Step Analysis

The chlorination of an aromatic ring like p-xylene is not spontaneous and requires the presence of a Lewis acid catalyst to generate a sufficiently potent electrophile.[1][2] Common catalysts for this transformation include iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[1]

The overall mechanism can be dissected into several key stages:

1. Generation of the Electrophile: The Lewis acid catalyst interacts with molecular chlorine (Cl₂), polarizing the Cl-Cl bond and generating a highly electrophilic chloronium ion (Cl⁺) equivalent. This activated complex is the key species that attacks the electron-rich benzene ring.[1]

2. First Chlorination of p-Xylene: The π-electron system of the p-xylene ring acts as a nucleophile, attacking the electrophilic chlorine. This initial attack is directed by the two methyl groups already present on the ring. Methyl groups are activating and ortho, para-directing substituents due to their electron-donating inductive and hyperconjugation effects.[3][4] Since the para position is already occupied by a methyl group, the first chlorine atom will be directed to one of the equivalent ortho positions, leading to the formation of 2-chloro-1,4-dimethylbenzene as the primary intermediate.

3. Formation of the Sigma Complex (Arenium Ion): The attack of the electrophile on the benzene ring disrupts the aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the remaining sp²-hybridized carbon atoms of the ring.

4. Deprotonation and Restoration of Aromaticity: A weak base, such as the tetrachloroferrate(III) ion ([FeCl₄]⁻) formed during the initial catalytic step, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding 2-chloro-1,4-dimethylbenzene and hydrogen chloride (HCl) as a byproduct.

The Critical Second Chlorination: A Battle of Directing Effects and Steric Hindrance

The synthesis of the target molecule, this compound, hinges on the regioselectivity of the second chlorination event on the 2-chloro-1,4-dimethylbenzene intermediate. This step is more complex due to the presence of three substituents on the benzene ring, each exerting its own directing influence.

The two methyl groups at positions 1 and 4 remain activating and ortho, para-directing. The chlorine atom at position 2 is a deactivating group due to its electron-withdrawing inductive effect, yet it is also an ortho, para-director because of the ability of its lone pairs to participate in resonance stabilization of the sigma complex.[1][4]

The available positions for the second electrophilic attack are 3, 5, and 6. Let's analyze the directing effects for each position:

-

Position 3: This position is ortho to the methyl group at position 4 and ortho to the chlorine atom at position 2. Both substituents direct towards this position.

-

Position 5: This position is ortho to the methyl group at position 4 and meta to the chlorine atom at position 2. The methyl group directs here, but the chlorine does not.

-

Position 6: This position is ortho to the methyl group at position 1 and para to the chlorine atom at position 2. Both substituents direct towards this position.

Based on the additive effects of the substituents, positions 3 and 6 appear to be the most electronically favored for the second chlorination. However, the formation of the other major isomer, 2,5-dichloro-1,4-dimethylbenzene (chlorination at position 5), is often observed. This highlights the significant role of steric hindrance .

The methyl groups are sterically bulkier than the chlorine atom. The approach of the electrophile to position 3 is sterically hindered by the adjacent methyl group at position 4 and the chlorine atom at position 2. Similarly, attack at position 6 is hindered by the adjacent methyl group at position 1. The attack at position 5, while not as strongly electronically favored by the chlorine, is less sterically hindered.

This interplay between electronic directing effects and steric hindrance often leads to a mixture of dichlorinated isomers. The formation of this compound is kinetically favored under certain conditions, while the 2,5-dichloro-1,4-dimethylbenzene isomer is often the thermodynamically more stable product.[5][6]

Visualizing the Mechanism

Caption: Mechanism of this compound synthesis.

Experimental Protocol: A Guideline for Synthesis

The following protocol outlines a general procedure for the synthesis of this compound via the chlorination of p-xylene. It is crucial to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

p-Xylene (1,4-dimethylbenzene)

-

Anhydrous iron(III) chloride (FeCl₃)

-

Chlorine gas (Cl₂)

-

Acetic acid (glacial)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube

-

Reflux condenser

-

Gas trap (containing a solution of sodium hydroxide to neutralize excess chlorine)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-xylene in glacial acetic acid. Add a catalytic amount of anhydrous iron(III) chloride to the solution. Assemble the gas inlet tube and reflux condenser, ensuring the outlet of the condenser is connected to a gas trap.

-

Chlorination: Begin stirring the reaction mixture. Slowly bubble dry chlorine gas through the solution via the gas inlet tube. The reaction is exothermic, and the temperature should be monitored and controlled, ideally maintained at a low temperature (e.g., 0-10 °C) to favor kinetic control, which may increase the yield of the 2,3-dichloro isomer.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to track the consumption of the starting material and the formation of the dichlorinated isomers. The reaction should be stopped when the desired conversion is achieved, avoiding the formation of trichlorinated byproducts.

-

Work-up: Once the reaction is complete, stop the flow of chlorine gas and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine. Quench the reaction by carefully pouring the mixture into a beaker of ice water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the organic products with dichloromethane.

-

Neutralization and Drying: Wash the combined organic extracts sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude product will be a mixture of dichlorinated isomers. Separation of the this compound from the other isomers (primarily 2,5-dichloro-1,4-dimethylbenzene) can be challenging due to their similar boiling points. Fractional distillation under reduced pressure or preparative gas chromatography may be required for purification.

Quantitative Data on Isomer Distribution

The precise isomer distribution in the dichlorination of p-xylene is highly dependent on the reaction conditions. While specific data for the optimized synthesis of the 2,3-dichloro isomer is scarce in open literature, the following table provides a general overview of expected outcomes under typical chlorination conditions, often favoring the 2,5-dichloro isomer.

| Catalyst | Solvent | Temperature (°C) | 2,3-Dichloro Isomer (%) | 2,5-Dichloro Isomer (%) | Other Products (%) |

| FeCl₃ | Acetic Acid | 20-30 | Minor Product | Major Product | Trichlorinated byproducts |

| AlCl₃ | Dichloromethane | 0-10 | Potentially increased | Major Product | Trichlorinated byproducts |

Note: The data presented are qualitative and intended to illustrate the general trend. The actual isomer ratios can vary significantly with changes in reaction time, catalyst concentration, and the rate of chlorine addition.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are characteristic of this compound.[7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two singlets for the two non-equivalent methyl groups and two doublets in the aromatic region for the two adjacent aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the two distinct methyl carbons and the six unique aromatic carbons. The chemical shifts of the carbons bonded to chlorine will be significantly downfield.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (174.05 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks in an approximate ratio of 9:6:1).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the methyl groups and the aromatic ring, C=C stretching of the aromatic ring, and C-Cl stretching.

Alternative Synthesis Routes

While the direct chlorination of p-xylene is the most straightforward approach, alternative methods can be employed, particularly when high isomeric purity is required. These routes often involve multi-step syntheses starting from precursors where the desired substitution pattern is already established. For example, a Sandmeyer reaction starting from a suitably substituted aniline (e.g., 3-amino-2-chloro-1,4-dimethylbenzene) could provide a more selective route to the target molecule. However, these methods are generally more complex and less economically viable for large-scale production.

Conclusion

The synthesis of this compound via the electrophilic chlorination of p-xylene is a classic example of the intricate interplay between electronic and steric effects in electrophilic aromatic substitution. While the initial chlorination is highly regioselective, controlling the position of the second chlorine atom to favor the 2,3-disubstituted product over the more stable 2,5-isomer presents a significant synthetic challenge. Careful control of reaction conditions, particularly temperature, to favor kinetic over thermodynamic control, is crucial for maximizing the yield of the desired product. The detailed mechanistic understanding and experimental guidelines provided in this technical guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 2-Chloro-1,4-dimethylbenzene(95-72-7) 13C NMR spectrum [chemicalbook.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Formation of Chlorinated Xylene Isomers

Abstract

The chlorination of xylene is a cornerstone reaction in synthetic organic chemistry, pivotal for creating intermediates used in pharmaceuticals, agrochemicals, and specialty polymers. However, the reaction's utility is intrinsically linked to the challenge of controlling the formation of its various structural isomers. This guide provides a comprehensive exploration of the principles governing the electrophilic chlorination of ortho-, meta-, and para-xylene. We will dissect the reaction mechanism, analyze the powerful directing effects of the methyl substituents, and examine how catalysts and reaction conditions can be manipulated to influence isomer distribution. This document is intended for researchers, chemists, and drug development professionals seeking to deepen their understanding and achieve greater control over this critical synthetic transformation.

The Fundamental Mechanism: Electrophilic Aromatic Substitution

The introduction of a chlorine atom onto the xylene ring is a classic example of Electrophilic Aromatic Substitution (EAS). Unlike the addition reactions characteristic of alkenes, the stability of the aromatic ring favors a substitution reaction that preserves its aromaticity.[1][2] The process can be broken down into three primary stages: generation of a potent electrophile, nucleophilic attack by the aromatic ring, and restoration of aromaticity.

Stage 1: Generation of the Electrophile Molecular chlorine (Cl₂) by itself is not electrophilic enough to react with the electron-stable benzene ring of xylene at an appreciable rate.[3] To initiate the reaction, a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is required.[1][2] The Lewis acid interacts with a chlorine molecule, polarizing the Cl-Cl bond and forming a highly reactive complex. This complex behaves as a source of a chloronium ion (Cl⁺), a powerful electrophile.[2][4]

Stage 2: Nucleophilic Attack and Formation of the Arenium Ion The π-electron system of the xylene ring acts as a nucleophile, attacking the electrophilic chlorine atom.[2][5] This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion, or sigma complex.[2]

Stage 3: Deprotonation and Restoration of Aromaticity To restore the highly stable aromatic system, a weak base (such as the FeCl₄⁻ complex formed in the first step) abstracts a proton (H⁺) from the carbon atom bearing the new chlorine atom.[2][5] The electrons from the C-H bond return to the ring, reforming the aromatic π system and yielding the chlorinated xylene product and regenerating the catalyst.[2]

Caption: General mechanism for Lewis acid-catalyzed aromatic chlorination.

The Decisive Factor: Directing Effects of Methyl Groups